molecular formula C7H8LiNO4 B2752459 Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate CAS No. 2361635-45-0

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate

Cat. No. B2752459
CAS RN: 2361635-45-0
M. Wt: 177.08
InChI Key: QYSMIGJCPAUEST-UHFFFAOYSA-M
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Description

“Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate” is a chemical compound with the CAS Number: 2361635-45-0. It has a molecular weight of 177.09 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

Reduction and Hydrolysis of Substituted Compounds : Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, related to the queried compound, have been synthesized through reactions involving nitrones and dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. These compounds were reduced using lithium tetrahydridoaluminate, leading to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis yielded substituted cyclopropane-1,2-dicarboxylic acids, with the spiro fragment remaining intact (Molchanov & Tran, 2012).

Lithium Battery Applications

Sacrificial Salts for Lithium Batteries : Lithium salts, including those with complex structures similar to the queried compound, serve as sacrificial salts to compensate for the initial charge irreversibility in lithium batteries. These salts undergo electron loss and convert to gaseous products, enhancing the battery's performance (Shanmukaraj et al., 2010).

Lithium Difluoro(oxalato)borate in Batteries : Lithium difluoro(oxalato)borate has been investigated as an additive in lithium-ion batteries, showing improved electrochemical performance at elevated temperatures. This research underscores the potential of lithium compounds in enhancing battery technologies (Lee et al., 2014).

Fundamental Lithium Studies

Lithium Insertion into Manganese Spinels : Studies on lithium insertion into manganese spinels have provided insights into the electrochemical behavior and structural changes associated with lithium compounds. Such research is crucial for understanding the mechanisms underlying lithium-based battery materials (Thackeray et al., 1983).

Lithium Zirconate as a Solid-State Ionic Conductor : Lithium zirconate has been studied for its potential as a solid-state ionic conductor, with research focusing on its structure and ionic mobility. This kind of fundamental research is vital for the development of advanced lithium-based materials (Zocchi et al., 1993).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSMIGJCPAUEST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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